2-Amino-3-(thiazol-2-yl)propanoic acid

Beschreibung

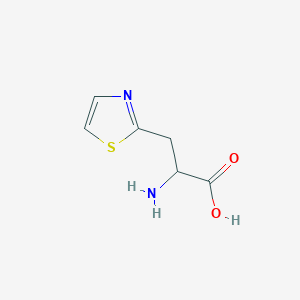

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFXXRSFSGRBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405545 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-65-2 | |

| Record name | beta-(2-Thiazolyl)-DL-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Thiazolyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Amino-3-(thiazol-2-yl)propanoic acid

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(thiazol-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining this compound, a heterocyclic α-amino acid of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key pharmacophore present in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2][3] This guide delves into the prevalent synthetic strategies, with a primary focus on the Hantzsch thiazole synthesis and its variations. We will explore the mechanistic underpinnings of these reactions, discuss the rationale behind the choice of starting materials and reagents, and provide detailed experimental insights. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a thorough understanding of the synthesis of this important molecular building block.

Introduction: The Significance of this compound

This compound, also known as β-(2-thiazolyl)-DL-alanine, is a non-proteinogenic amino acid that has garnered substantial attention in the pharmaceutical sciences.[4] Its structure, featuring a thiazole ring attached to the β-carbon of an alanine framework, makes it a valuable precursor for the synthesis of peptidomimetics and other complex molecules with therapeutic potential.[5] The thiazole ring itself is a privileged scaffold in medicinal chemistry, known to engage in various biological interactions.[6] Consequently, the efficient and stereocontrolled is a critical endeavor for the advancement of drug discovery programs.

This guide will focus on the practical aspects of its synthesis, emphasizing the chemical logic that informs the selection of specific synthetic routes and reaction conditions.

Key Synthetic Strategies

The can be broadly approached through two primary strategies:

-

Strategy A: Construction of the Thiazole Ring onto a Pre-existing Amino Acid Scaffold. This approach often starts with a suitably protected amino acid, such as asparagine or glutamine, and involves the transformation of the side-chain amide into a thioamide, followed by cyclization to form the thiazole ring.[1]

-

Strategy B: Introduction of the Amino Acid Moiety to a Pre-formed Thiazole Ring. This strategy involves the synthesis of a thiazole derivative bearing a suitable functional group at the 2-position, which can then be elaborated to introduce the amino acid side chain.

The choice between these strategies is often dictated by the availability of starting materials, the desired stereochemistry, and the overall efficiency of the synthetic sequence.

Detailed Synthetic Pathways

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of thiazole rings.[6] It generally involves the condensation of a thioamide with an α-halocarbonyl compound.

Diagram 1: General Hantzsch Thiazole Synthesis

Caption: Synthetic pathway starting from a protected asparagine derivative.

Asymmetric Synthesis

For applications in drug development, obtaining enantiomerically pure this compound is often crucial. Asymmetric synthesis strategies are therefore of high importance.

One approach involves the use of a chiral auxiliary. For instance, the addition of a thiazole-containing nucleophile to a chiral glycine enolate equivalent can establish the desired stereocenter. Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary

This method is based on the principles of asymmetric addition to chiral imines or related species.

Step 1: Preparation of a Chiral Glycine Equivalent

A chiral auxiliary, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone, is condensed with glycine to form a chiral Schiff base.

-

Rationale: The chiral auxiliary directs the stereochemical outcome of the subsequent addition reaction.

Step 2: Nucleophilic Addition of a Thiazole Moiety

A suitable thiazole-containing nucleophile, such as 2-lithiothiazole (generated from 2-bromothiazole and n-butyllithium), is added to the chiral glycine equivalent. The bulky chiral auxiliary shields one face of the imine, leading to a diastereoselective addition.

-

Rationale: The stereoselectivity is controlled by the steric hindrance imposed by the chiral auxiliary.

Step 3: Hydrolysis and Deprotection

Acidic hydrolysis removes the chiral auxiliary and any protecting groups, yielding the enantiomerically enriched this compound.

Quantitative Data and Characterization

The successful requires careful monitoring and characterization at each step. The following table summarizes typical data that should be collected.

| Parameter | Intermediate 1 (Protected Thioamide) | Final Product (this compound) |

| Appearance | Yellowish solid | White to off-white powder |

| Yield | 70-85% | 80-95% (after deprotection) |

| ¹H NMR (DMSO-d₆) | Characteristic peaks for Fmoc, tBu, and thioamide protons | Singlet for thiazole proton (~7.5-7.8 ppm), multiplet for α-proton, multiplets for β-protons |

| ¹³C NMR (DMSO-d₆) | Resonances for Fmoc, tBu, and thioamide carbons | Resonances for thiazole ring carbons, carboxyl carbon, α- and β-carbons |

| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺ | Calculated m/z for [M+H]⁺ (173.04) |

| Purity (HPLC) | >95% | >98% |

Note: Specific chemical shifts and yields will vary depending on the exact protecting groups and reaction conditions used.

Conclusion and Future Perspectives

The is a well-established field, with the Hantzsch synthesis remaining a robust and reliable method. The development of efficient asymmetric routes has further expanded its utility in the synthesis of chiral drugs. Future research in this area may focus on developing more sustainable and atom-economical synthetic methods, potentially through the use of enzymatic catalysis or novel C-H activation strategies. The continued importance of thiazole-containing compounds in medicine ensures that the synthesis of this key building block will remain an active area of investigation.

References

-

Bredenkamp, M. W., Holzapfel, C. W., & van Zyl, W. J. (1990). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Synthetic Communications, 20(15), 2235-2248. [Link]

-

Adel, N. (2013). Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic. American Chemical Society. [Link]

-

Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(1), 135. [Link]

-

Kaur, M., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 59(13), 6344-6360. [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15017. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Stenutz, R. (n.d.). 2-amino-3-(1,3-thiazol-2-yl)propanoic acid. GlycoSpectra. [Link]

-

Geolchanyan, A. V. (2011). Asymmetric synthesis of (R)-2-amino-3-(4-cyano-1-morpholino-5,6,7,8-tetrahidroisoquinoline-3-ylthio)propionic acid. Proceedings of the YSU B: Chemical and Biological Sciences, 45(3), 12-15. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-3-(1,3-thiazol-2-yl)propanoic acid [stenutz.eu]

- 5. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-3-(thiazol-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(thiazol-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure, which incorporates a reactive thiazole ring appended to an alanine backbone, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The thiazole moiety is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The presence of the amino acid functionality provides a handle for facile incorporation into peptide chains and derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈N₂O₂S | [3] |

| Molecular Weight | 172.21 g/mol | [3] |

| CAS Number | 1596-65-2 | [3] |

| Appearance | Likely a solid at room temperature. | |

| Melting Point | Not specified; related thiazole-containing amino acids exhibit a wide range of melting points. | |

| pKa | Predicted to have two pKa values: one for the carboxylic acid group (~2-3) and one for the amino group (~9-10), typical for α-amino acids. The thiazole nitrogen is weakly basic. | Inferred from amino acid and thiazole chemistry. |

| Solubility | Expected to be soluble in water, especially at acidic or basic pH, and in polar organic solvents like methanol and DMSO. Solubility in nonpolar solvents is likely low.[4] | Inferred from the properties of amino acids and thiazole derivatives.[4] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low, indicating hydrophilicity. The XLogP3-AA value for the isomeric 2-Amino-3-(thiazol-4-yl)propanoic acid is -2.3.[1] | Computational Prediction[1] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes. The most common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis[1]. This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the target molecule, a variation of this approach is often employed, starting from a protected amino acid derivative.

Hantzsch-Type Synthesis of this compound

This protocol outlines a plausible multi-step synthesis adapted from general procedures for similar compounds. The rationale behind this pathway is the reliable formation of the thiazole ring from readily available starting materials.

Sources

- 1. 2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

biological activity of 2-Amino-3-(thiazol-2-yl)propanoic acid

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(thiazol-2-yl)propanoic acid

Foreword: The Thiazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a multitude of biological targets with high affinity. The 2-aminothiazole ring is a quintessential example of such a scaffold.[1] Its unique electronic properties, hydrogen bonding capabilities, and rigid structure have made it a cornerstone in the design of therapeutic agents across a vast spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This guide focuses on a specific, yet foundational, member of this family: This compound . As a non-proteinogenic amino acid, it represents a critical building block, merging the biological relevance of an amino acid with the pharmacological prowess of the 2-aminothiazole core. This document, intended for researchers and drug development professionals, aims to synthesize the current understanding and future potential of this compound, moving beyond a simple data sheet to an exploration of scientific causality and experimental rationale.

Molecular Overview and Synthetic Strategy

This compound is characterized by a propanoic acid backbone with an alpha-amino group and a beta-carbon linked to the C2 position of a thiazole ring. This structure is also known as β-(2-Thiazolyl)-DL-alanine. The presence of the chiral center at the alpha-carbon and the versatile 2-aminothiazole moiety provides a rich foundation for chemical modification and biological interaction.

Core Synthetic Approach: Hantzsch Thiazole Synthesis

A cornerstone for creating the thiazole ring in such compounds is the Hantzsch synthesis.[3] This method typically involves the condensation of an α-haloketone or aldehyde with a thioamide or thiourea. For derivatives of the title compound, a common strategy involves reacting an appropriate α-halo-β-carbonyl compound with thiourea to form the 2-aminothiazole ring.

Experimental Protocol: Generalized Hantzsch Synthesis for a 2-Aminothiazole Scaffold

-

Reactant Preparation: Dissolve the starting thioamide (e.g., N-phenyl-N-thiocarbamoyl-β-alanine for related structures) in a suitable solvent such as ethanol or water.[3]

-

Condensation: Add the α-halo carbonyl compound (e.g., chloroacetaldehyde or monochloroacetic acid) to the solution.[3] The choice of this reagent determines the substitution pattern on the thiazole ring.

-

Base Addition: Introduce a base, such as sodium acetate or sodium carbonate, to facilitate the cyclization and neutralize the resulting hydrohalic acid.[3][4]

-

Heating/Reflux: Heat the reaction mixture under reflux for several hours (typically 2-5 hours) to drive the reaction to completion.[3] Monitoring by thin-layer chromatography (TLC) is advised.

-

Isolation: Upon completion, cool the mixture. If the product precipitates, it can be isolated by filtration. Often, the pH is adjusted (e.g., with acetic acid to pH 6) to induce precipitation.[3]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like propan-2-ol, to yield the final thiazole derivative.[5]

Caption: Competitive inhibition of ATP binding by a 2-aminothiazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical method to assess the inhibitory potential of a compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.

-

Reconstitute the target kinase enzyme, the specific substrate peptide, and ATP in the appropriate kinase assay buffer as per the manufacturer's instructions (e.g., Promega's ADP-Glo™ Kinase Assay).

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer).

-

Add 2.5 µL of the test compound at various concentrations (or DMSO for the vehicle control).

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Future Directions and Therapeutic Outlook

This compound is more than a single entity; it is a gateway to a vast chemical space with immense therapeutic potential. Its dual nature as both an amino acid and a privileged heterocyclic scaffold makes it an ideal starting point for drug discovery campaigns.

-

Prodrug Development: The carboxylic acid and amino groups are ideal handles for creating prodrugs. Esterification or amidation can improve properties like aqueous solubility or membrane permeability, enhancing oral bioavailability. [6]* Peptidomimetics: Incorporating this non-proteinogenic amino acid into peptides can create peptidomimetics with enhanced stability against proteolysis and unique conformational properties, potentially leading to novel protease inhibitors or receptor modulators. [7][8]* Fragment-Based Drug Design: The core molecule can serve as a starting fragment in fragment-based screening campaigns to identify novel binders for various protein targets.

-

Neurological Targets: While less explored, the structural similarity to amino acid neurotransmitters warrants investigation into its potential activity at receptors like the NMDA receptor, analogous to triazole-based propanoic acids. [9]

Conclusion

While this compound itself may not be a final drug, its true value lies in its role as a foundational scaffold. The extensive research into its derivatives demonstrates a remarkable biological versatility, spanning from potent anticancer and antimicrobial agents to unique applications in agriculture. The scientific rationale is clear: the 2-aminothiazole core provides a reliable anchor for engaging with a multitude of biological targets, while the amino acid backbone offers the chemical handles for fine-tuning pharmacokinetic and pharmacodynamic properties. For researchers in drug development, this compound represents a validated starting point, rich with possibilities for creating next-generation therapeutics.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 14998-15012. [Link]

-

Zhang, M., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 9, 733835. [Link]

-

Gomes, P., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2791. [Link]

-

Stavropoulos, G., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. [Link]

-

Aghapour, G., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Biochemical and Molecular Toxicology, 35(5), e22723. [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Peristeri, E., et al. (2023). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 28(3), 1381. [Link]

-

Desai, N. C., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 375-380. [Link]

-

Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Mickevičius, V., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 24(13), 10565. [Link]

-

PubChem. (n.d.). 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Chigr, M., et al. (2017). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Journal of Molecular Structure, 1137, 23-32. [Link]

-

Nguyen, T. H., et al. (2023). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 13(35), 24436-24447. [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]

-

Kadirova, S. A., et al. (2023). Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. Molecules, 28(18), 6667. [Link]

-

Chufan, EE., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 2(7), 3843-3863. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-Depth Technical Guide to the Discovery of 2-Amino-3-(thiazol-2-yl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and development of 2-amino-3-(thiazol-2-yl)propanoic acid derivatives. It is designed to furnish researchers, medicinal chemists, and drug development professionals with a detailed understanding of the synthesis, structure-activity relationships (SAR), and biological potential of this promising class of compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical resource for advancing research in this area.

Introduction: The Significance of the Thiazole-Amino Acid Hybrid Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anticancer agent dasatinib and the antibiotic cefixime.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for designing bioactive molecules.[3] When conjugated with an amino acid, the resulting hybrid molecule can exhibit enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.[3][4] The this compound backbone, in particular, presents a unique three-dimensional structure that can be strategically modified to target a variety of biological macromolecules.

The rationale for exploring this specific scaffold lies in the potential for the thiazole moiety to act as a bioisostere for other functional groups, while the amino acid portion can facilitate interactions with biological targets and improve drug-like properties.[3] This guide will explore the synthesis of these derivatives, the critical insights gained from structure-activity relationship studies, and their potential therapeutic applications, with a focus on anticancer and antimicrobial activities.[5][6]

Synthetic Strategies: Constructing the Core Scaffold and its Analogs

The cornerstone of synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, a robust and versatile method first reported in 1887.[1] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[1][7] For the synthesis of the this compound core, this methodology can be adapted and is often the method of choice due to its efficiency and the ready availability of starting materials.

General Synthetic Approach: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct route to the 2-aminothiazole ring. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the α-halocarbonyl compound, followed by cyclization and dehydration to form the aromatic thiazole ring.[8]

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of 3-((4-Phenylthiazol-2-yl)amino)propanoic Acid

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative this compound derivative. This protocol is based on established methodologies and is designed to be a self-validating system for researchers.[7]

Materials:

-

N-phenyl-N-thiocarbamoyl-β-alanine

-

2-bromoacetophenone

-

Sodium acetate

-

Isopropanol

-

Ethanol

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-N-thiocarbamoyl-β-alanine (10 mmol), 2-bromoacetophenone (10 mmol), and sodium acetate (10 mmol).

-

Solvent Addition: Add 100 mL of isopropanol to the flask.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the yield and melting point of the final product. Confirm the structure using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy.

Stereoselective Synthesis Considerations

The amino acid moiety introduces a chiral center into the molecule, making stereoselective synthesis a critical consideration for producing enantiomerically pure compounds. As biological activity is often stereospecific, the development of asymmetric synthetic routes is paramount. While the Hantzsch synthesis itself does not typically control stereochemistry at a pre-existing chiral center in the thioamide, the use of chiral starting materials derived from the chiral pool (e.g., natural amino acids) is a common strategy.[4] More advanced methods, such as those employing chiral catalysts or auxiliaries, can also be employed to achieve high enantioselectivity.

Structure-Activity Relationship (SAR) and Biological Evaluation

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the thiazole ring and the amino acid backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[5][6] The mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

Key SAR Insights for Anticancer Activity:

-

Substitution at the 4- and 5-positions of the thiazole ring: Aromatic substituents at these positions generally enhance anticancer activity compared to aliphatic groups.[5] The electronic nature of the substituents on the aromatic ring can further modulate activity, with electron-withdrawing groups often leading to increased potency.

-

Acyl group on the 2-amino function: The length and nature of the acyl chain attached to the 2-amino group of the thiazole can significantly impact activity. For instance, a 3-propanamido group has been shown to improve antitumor activity more than a 2-acetamido moiety.[5]

-

Substituents on the propanoic acid chain: Modifications to the amino acid portion of the molecule can influence cell permeability and target engagement.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of a series of 2-aminothiazole derivatives against the Leukemia HL-60 cell line.[9]

| Compound | Substituent (R) | IC50 (µM)[9] |

| 4a | p-hydroxyphenyl | 15.3 ± 1.2 |

| 4b | p-methoxyphenyl | 1.2 ± 0.1 |

| Doxorubicin | (Standard) | 1.5 ± 0.2 |

Table 1: In vitro cytotoxic activity of selected thiazole derivatives against Leukemia HL-60 cells.

The data clearly indicates that the substitution pattern on the β-aryl group of the acrylate moiety has a profound effect on the cytotoxic activity, with the p-methoxyphenyl derivative (4b) showing significantly higher potency than the p-hydroxyphenyl analog (4a) and comparable to the standard drug doxorubicin.[9]

Antimicrobial Activity

The 2-aminothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[10] Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Key SAR Insights for Antimicrobial Activity:

-

Heterocyclic substituents: The introduction of other heterocyclic rings, such as furan or thiophene, can enhance antimicrobial activity.[7]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell walls. Strategic placement of lipophilic groups can improve antibacterial potency.

Caption: Simplified Signaling Pathway of Kinase Inhibition.

Future Perspectives and Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their significant biological activities, makes them attractive candidates for further development.

Future research in this area should focus on:

-

Exploration of novel synthetic methodologies: The development of more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of derivatives.

-

In-depth mechanistic studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drugs.

-

Optimization of pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (URL: [Link])

-

Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (URL: [Link])

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (URL: [Link])

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (URL: [Link])

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (URL: [Link])

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (URL: [Link])

-

Some biologically active 2-imino-1,3-thiazolines from literature and architecture of current molecule. (URL: [Link])

-

Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (URL: [Link])

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (URL: [Link])

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. (URL: [Link])

-

A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (URL: [Link])

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (URL: [Link])

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (URL: [Link])

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (URL: [Link])

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (URL: [Link])

-

Thiazole synthesis. (URL: [Link])

-

An In‐Depth Review on Recent Progress in Synthetic Approaches and Biological Activities of Thiazol‐2(3H)‐Imine Derivatives. (URL: [Link])

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (URL: [Link])

-

2-Amino-3-(thiazol-4-yl)propanoic acid. (URL: [Link])

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives | MDPI [mdpi.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Comprehensive Characterization of 2-Amino-3-(thiazol-2-yl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(thiazol-2-yl)propanoic acid is a non-canonical amino acid featuring the thiazole heterocycle, a scaffold of significant interest in medicinal chemistry. The 2-aminothiazole motif is a cornerstone in the synthesis of numerous biologically active compounds, including antimicrobial and anticancer agents.[1][2][3] This guide provides a comprehensive technical overview of the essential methods for the synthesis, purification, and detailed structural characterization of this molecule. We present field-proven protocols for spectroscopic and crystallographic analysis, emphasizing the causality behind experimental choices to ensure robust and reproducible results. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel amino acid analogs and the development of thiazole-based therapeutics.

Introduction: The Scientific Imperative

The convergence of amino acid chemistry with heterocyclic scaffolds has yielded numerous molecules of therapeutic importance. This compound represents a compelling research target, merging the chiral backbone of alanine with the electronically distinct and functionally versatile thiazole ring. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, making this compound and its analogs attractive candidates for screening libraries and targeted drug design programs.[4]

A rigorous and multi-faceted characterization is the bedrock of any subsequent research, from biochemical assays to advanced drug development. Establishing an unambiguous structural identity, assessing purity, and understanding the molecule's physicochemical properties are non-negotiable prerequisites. This guide outlines a validated workflow for achieving this, moving from synthesis to definitive structural elucidation.

Synthesis and Purification: A Validated Pathway

The synthesis of substituted thiazoles is classically achieved via the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[5] For the target molecule, a practical approach involves the reaction of a protected 3-halo-alanine derivative with thioformamide or a synthetic equivalent.

Proposed Synthetic Workflow

The following workflow illustrates a logical pathway for the synthesis, emphasizing the use of protecting groups to prevent unwanted side reactions with the amino and carboxyl functionalities of the alanine backbone.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lmaleidykla.lt [lmaleidykla.lt]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 2-Amino-3-(thiazol-2-yl)propanoic acid

An In-Depth Technical Guide on the Potential Mechanisms of Action of 2-Amino-3-(thiazol-2-yl)propanoic Acid

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Its presence in approved drugs, such as the third-generation cephalosporin antibiotics and various kinase inhibitors, underscores its importance.[2] The compound this compound, an amino acid derivative incorporating this key scaffold, represents a molecule of significant interest for researchers and drug development professionals. While its specific mechanism of action is not yet extensively documented in publicly available literature, its structural features suggest several plausible and compelling avenues for biological activity.

This guide provides a comprehensive overview of the potential mechanisms of action of this compound, drawing insights from the known activities of structurally related compounds. We will delve into potential molecular targets, propose signaling pathways, and provide detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Part 1: Broad-Spectrum Biological Activities of 2-Aminothiazole Derivatives

The 2-aminothiazole core is a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic effects. Understanding this broader context is crucial for hypothesizing the specific actions of this compound.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives.[3] These compounds have been shown to inhibit various kinases, interfere with cell cycle progression, and induce apoptosis in cancer cells. For instance, more complex molecules incorporating the 2-aminothiazole structure have been identified as inhibitors of:

-

Karyopherin β1 (KPNB1): A nuclear transport receptor often overexpressed in cancer.[3]

-

Sirtuin 2 (SIRT2): A class III histone deacetylase involved in cell cycle regulation and tumorigenesis.

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in cell proliferation and is a common target in oncology.

Antimicrobial Activity

The thiazole ring is a key component of many antimicrobial agents. Derivatives of 2-aminothiazole have demonstrated efficacy against a range of bacterial and fungal pathogens.[2][4] Their mechanisms can vary, from inhibiting essential enzymes in microbial metabolism to disrupting cell wall synthesis. The structural similarity of 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride to amino acids suggests it could potentially interfere with microbial protein synthesis or other metabolic pathways that utilize amino acids.[5]

Part 2: Plausible Mechanisms of Action and Molecular Targets

Based on the structural characteristics of this compound—an amino acid with a heterocyclic side chain—we can propose several potential mechanisms of action.

Enzyme Inhibition

The amino acid backbone combined with the electron-rich thiazole ring makes this compound a candidate for interacting with the active sites of various enzymes.

-

Tryptophan Hydroxylase (TPH) Inhibition: TPH is the rate-limiting enzyme in the biosynthesis of serotonin.[6] Structurally related substituted 2-aminopropanoic acids have been identified as TPH inhibitors.[6] Given that this compound is an unnatural amino acid, it could act as an antagonist at the tryptophan binding site of TPH, potentially modulating serotonin levels. This could have therapeutic implications in gastrointestinal disorders or certain neurological conditions.[6]

-

Mycobacterial Enzyme Inhibition: The search for new anti-mycobacterial agents is critical. A potential target is the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in fatty acid synthesis. Molecular docking studies on related N-thiazolylcarboxamides have suggested this as a probable target.[2]

Neuromodulatory Activity via Receptor Interaction

The structural analogy to neurotransmitter amino acids like glutamate and glycine is a strong indicator of potential activity at central nervous system receptors.

-

Glutamate Receptor Modulation: The compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known specific agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors.[7] Furthermore, derivatives of (R)-2-amino-3-triazolpropanoic acid (note the triazole instead of thiazole) have been developed as agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[8][9] These examples strongly suggest that this compound could interact with glutamate or other amino acid receptors, potentially acting as an agonist, antagonist, or allosteric modulator. Such activity could lead to neuroprotective or other neuromodulatory effects.[5]

The proposed interaction is based on the molecule's ability to mimic endogenous ligands, with the thiazole ring interacting with specific residues in the receptor's binding pocket.

Part 3: Proposed Experimental Workflows for Mechanism Elucidation

To move from plausible hypotheses to validated mechanisms, a structured experimental approach is necessary. The following protocols are designed to systematically investigate the potential activities of this compound.

Workflow 1: General Biological Screening

The initial step is to perform a broad screen to identify the most promising areas of biological activity.

Caption: Initial screening workflow for this compound.

Workflow 2: Enzyme Inhibition Assays

If the initial screen suggests anticancer or metabolic activity, targeted enzyme inhibition assays are the next logical step.

Protocol: Tryptophan Hydroxylase (TPH) Inhibition Assay

-

Objective: To determine if this compound inhibits TPH activity.

-

Materials:

-

Recombinant human TPH1 or TPH2 enzyme.

-

L-Tryptophan (substrate).

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor).

-

Catalase.

-

Dithiothreitol (DTT).

-

Assay buffer (e.g., HEPES buffer, pH 7.5).

-

This compound (test compound).

-

Known TPH inhibitor (positive control, e.g., p-chlorophenylalanine).

-

Detection reagent (e.g., for measuring 5-hydroxytryptophan).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, catalase, DTT, and BH4.

-

Add the TPH enzyme to the mixture.

-

Add varying concentrations of this compound to experimental wells. Add the positive control and vehicle (DMSO or buffer) to respective control wells.

-

Pre-incubate the enzyme with the test compound for 15 minutes at 37°C.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction (e.g., by adding perchloric acid).

-

Quantify the product, 5-hydroxytryptophan (5-HTP), using a suitable method such as HPLC with fluorescence detection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Table 1: Hypothetical Enzyme Inhibition Data

| Target Enzyme | Compound | IC50 (µM) |

| Tryptophan Hydroxylase 1 | This compound | TBD |

| SIRT2 | This compound | TBD |

| EGFR Kinase | This compound | TBD |

*TBD: To Be Determined

Workflow 3: Receptor Binding and Functional Assays

If the screening suggests neurological activity, direct investigation of glutamate receptor interaction is warranted.

Caption: Workflow for investigating glutamate receptor interaction.

Protocol: Radioligand Binding Assay for AMPA Receptors

-

Objective: To measure the affinity of this compound for the AMPA receptor.

-

Materials:

-

Membrane preparations from cells expressing human AMPA receptors (e.g., GluA2 subtype).

-

Radioligand (e.g., [³H]AMPA).

-

This compound (test compound).

-

Non-specific binding control (e.g., high concentration of L-glutamate).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Binding buffer (e.g., Tris-HCl with KSCN).

-

-

Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound.

-

For total binding wells, add only buffer. For non-specific binding wells, add the non-specific control.

-

Incubate at 4°C for 1 hour.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound stands as a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural similarity to known bioactive compounds suggests promising avenues of action, particularly as an enzyme inhibitor or a modulator of neurotransmitter receptors. The true mechanism of action can only be unveiled through rigorous experimental investigation. The workflows and protocols outlined in this guide provide a strategic framework for researchers and drug developers to systematically characterize the biological activity of this compound and unlock its potential for future therapeutic applications.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers Media S.A.. Available at: [Link]

-

(S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. PubMed. Available at: [Link]

-

Selective Agonist Binding of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) and 2S-(2alpha,3beta,4beta)-2-carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid (Kainate) Receptors: A Molecular Modeling Study. PubMed. Available at: [Link]

-

2-Amino-3-(thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 14540319. PubChem. Available at: [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available at: [Link]

-

Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors. PubMed. Available at: [Link]

-

AMPA. Wikipedia. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives [mdpi.com]

- 5. Buy 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride | 2089292-64-6 [smolecule.com]

- 6. Substituted 3-(4-(1,3,5-triazin-2-yl)-phenyl)-2-aminopropanoic acids as novel tryptophan hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA - Wikipedia [en.wikipedia.org]

- 8. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-(thiazol-2-yl)propanoic Acid

Introduction: 2-Amino-3-(thiazol-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a thiazole heterocycle. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial and anticancer agents[1][2]. The precise structural elucidation and purity assessment of this molecule are paramount for its application in research and drug development. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to characterize this compound, offering both theoretical grounding and practical, field-tested insights for researchers and scientists. Our approach emphasizes the synergy between different analytical methods to build a self-validating and unambiguous structural profile.

Molecular Structure and Analytical Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The molecule consists of an alanine backbone covalently linked at its β-carbon to the C2 position of a thiazole ring.

Caption: 2D structure of this compound.

The analytical workflow for this molecule is designed to provide orthogonal data points, where each technique corroborates the findings of the others, ensuring high confidence in the final structural assignment.

Caption: Plausible ESI-MS fragmentation pathway.

-

Loss of Water ([M+H-H₂O]⁺): A common initial fragmentation from the carboxylic acid group, leading to an ion at m/z 155.02.

-

Loss of Formic Acid ([M+H-HCOOH]⁺): Decarboxylation combined with a hydrogen rearrangement can lead to the loss of a neutral formic acid molecule, resulting in a fragment at m/z 127.04.

-

Thiazolylmethylium Ion: Cleavage of the Cα-Cβ bond is highly characteristic, producing the stable thiazolylmethylium cation at m/z 98.01. This is often a prominent base peak and is strong evidence for the thiazolyl-alanine structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule, and is particularly useful for analyzing compounds with conjugated π-systems, such as the thiazole ring.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan the absorbance from approximately 400 nm down to 200 nm.

Expected Spectrum and Interpretation: The UV spectrum is expected to be dominated by the electronic transitions of the thiazole ring. Thiazole and its derivatives typically exhibit a strong absorption band corresponding to a π → π* transition. For 2-substituted thiazoles, this absorption maximum (λ_max) is generally observed in the range of 230-260 nm . The exact position and intensity (molar absorptivity, ε) can be influenced by the solvent and the substituents on the ring.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the convergence of data from several orthogonal techniques. NMR spectroscopy provides the definitive map of the C-H framework, FT-IR confirms the presence of key functional groups in their characteristic zwitterionic state, mass spectrometry validates the molecular weight and reveals key structural fragments, and UV-Vis spectroscopy corroborates the presence of the thiazole chromophore. When used in concert, these methods provide a robust and self-validating system for the complete and unambiguous characterization of this important molecule, ensuring its identity and purity for applications in scientific research and pharmaceutical development.

References

-

Alfaifi, M. Y., et al. (2023). Novel benzosuberone/indanone‐linked thiazoles as small‐molecule SARS‐CoV‐2 main protease (Mpro) inhibitors. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3-(thiazol-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Šačkus, A., et al. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]

-

Karimain, H., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

-

Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available at: [Link]

-

D'hooghe, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

Sources

A Technical Guide to the Computational Analysis of 2-Amino-3-(thiazol-2-yl)propanoic Acid in Drug Discovery

Abstract

Unnatural amino acids bearing heterocyclic scaffolds are of paramount importance in modern medicinal chemistry. The thiazole moiety, in particular, imparts unique electronic and steric properties that can significantly enhance the therapeutic potential of parent molecules. This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate the structural, electronic, and dynamic properties of 2-Amino-3-(thiazol-2-yl)propanoic acid, a promising scaffold for drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics (MD) simulations.

Introduction: The Significance of Thiazole-Containing Amino Acids in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in drug discovery.[1][2][3] Its presence in a molecule can introduce favorable pharmacokinetic and pharmacodynamic properties, including enhanced binding affinity to biological targets, improved metabolic stability, and altered electronic characteristics. When incorporated into an amino acid framework, such as in this compound, the resulting molecule becomes a versatile building block for the synthesis of novel peptides and small molecule therapeutics.[4]

The 2-aminothiazole moiety, in particular, is a cornerstone in the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The exploration of these molecules through computational modeling provides a rational approach to understanding their mechanism of action and to designing more potent and selective drug candidates. This guide will delineate the key computational techniques for the comprehensive analysis of this compound.

Foundational Computational Approach: A Multi-faceted Strategy

A robust computational investigation of a novel therapeutic scaffold requires a multi-pronged approach. Each method provides a unique lens through which to examine the molecule's properties, from its intrinsic electronic structure to its dynamic interactions with biological macromolecules. The logical workflow for such a study is outlined below.

Density Functional Theory (DFT) Calculations: Unveiling Electronic Structure and Reactivity

Expertise & Experience: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting a molecule's geometry, electronic properties, and reactivity. The choice of functional and basis set is critical for obtaining accurate results and should be guided by the specific properties being investigated and the computational resources available. For molecules of this nature, a hybrid functional such as B3LYP in conjunction with a Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for initial geometry optimizations and electronic property calculations.

Trustworthiness: The protocols described below are designed to be self-validating. For instance, a successful geometry optimization is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation, ensuring that the obtained structure represents a true energy minimum.

Step-by-Step Protocol for DFT Calculations

This protocol outlines the essential steps for performing a DFT-based analysis of this compound using a quantum chemistry software package like Gaussian.

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation for Geometry Optimization:

-

Create an input file specifying the DFT method, basis set, and calculation type.

-

Route Section: #p B3LYP/6-31G(d,p) Opt Freq

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

-

6-31G(d,p): Defines the basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p).

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the nature of the stationary point.

-

-

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Provide the initial atomic coordinates obtained from the pre-optimization.

-

-

Execution and Analysis:

-

Run the calculation using the quantum chemistry software.

-

Upon completion, verify that the optimization converged.

-

Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Extract key electronic properties from the output file, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Interpreting DFT Results

The output of DFT calculations provides a wealth of information that can be used to understand the molecule's chemical behavior.

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). |

| Mulliken Atomic Charges | Provides an estimation of the partial charge distribution on each atom, which is crucial for understanding intermolecular interactions. |

Molecular Docking: Predicting Binding Interactions with Protein Targets

Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. AutoDock Vina is a widely used and effective open-source program for molecular docking. The choice of a relevant protein target is crucial and should be based on the known or hypothesized biological activity of the compound class. Given the documented anticancer and antimicrobial activities of 2-aminothiazole derivatives, potential targets include protein kinases (e.g., EGFR, VEGFR) and bacterial enzymes (e.g., DNA gyrase).[2][3][7][8][9]

Trustworthiness: A reliable docking protocol involves careful preparation of both the ligand and the receptor, and the results should be interpreted in the context of known structure-activity relationships and, when available, experimental data. The use of a co-crystallized ligand to define the binding site and validate the docking protocol (by redocking) is a standard practice to ensure the reliability of the predictions.

Step-by-Step Protocol for Molecular Docking with AutoDock Vina

This protocol provides a workflow for docking this compound into a protein active site.

-

Protein and Ligand Preparation:

-

Protein:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools (ADT) or PyMOL. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Save the prepared protein in the .pdbqt format.

-

-

Ligand:

-

Use the DFT-optimized structure of this compound.

-

Prepare the ligand in ADT by assigning rotatable bonds and saving it in the .pdbqt format.

-

-

-

Grid Box Definition:

-

Define the search space for the docking calculation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box are critical parameters that will influence the outcome of the docking.

-

-

Configuration File:

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

-

Analysis of Docking Results:

-

Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand complex using software like PyMOL or Discovery Studio to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior and Stability

Expertise & Experience: MD simulations provide a detailed view of the dynamic behavior of a molecular system over time. For a protein-ligand complex obtained from docking, an MD simulation can assess the stability of the binding pose and provide insights into the conformational changes that occur upon ligand binding. GROMACS is a versatile and widely used software package for performing MD simulations. The choice of force field is critical for accurately describing the interactions within the system. For biomolecular systems, force fields like AMBER or CHARMM are commonly used.

Trustworthiness: A well-equilibrated MD simulation is essential for obtaining meaningful results. The stability of the system during the simulation is typically monitored by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable trajectory will show the RMSD values converging to a plateau.

Step-by-Step Protocol for MD Simulation with GROMACS

This protocol outlines the key stages of an MD simulation of a protein-ligand complex.

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound-protein complex.

-

Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AMBER.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the complex with a chosen water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) to collect data on the system's dynamics.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various properties, including:

-

RMSD: To assess the stability of the protein and ligand.

-

Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

-

Data Presentation and Interpretation

The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy (eV) | [Example Value] |

| LUMO Energy (eV) | [Example Value] |

| HOMO-LUMO Gap (eV) | [Example Value] |

| Dipole Moment (Debye) | [Example Value] |

Table 2: Molecular Docking Results of this compound with a Target Protein

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | [Example Value] | [Example Residues] |

| 2 | [Example Value] | [Example Residues] |

| 3 | [Example Value] | [Example Residues] |

Table 3: Analysis of a 100 ns MD Simulation of the Protein-Ligand Complex

| Parameter | Average Value | Standard Deviation |

| Protein Backbone RMSD (nm) | [Example Value] | [Example Value] |

| Ligand RMSD (nm) | [Example Value] | [Example Value] |

| Number of Ligand-Protein H-bonds | [Example Value] | [Example Value] |

Conclusion and Future Directions

The computational methodologies outlined in this guide provide a robust framework for the in-silico investigation of this compound and its derivatives. By integrating DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of the structure-activity relationships of this promising class of molecules. These computational insights can guide the rational design and optimization of novel therapeutic agents with improved efficacy and selectivity, ultimately accelerating the drug discovery and development process. Future studies should focus on the experimental validation of these computational predictions and the exploration of a wider range of biological targets.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2014). Molecules. [Link]

-